molecular formula C16H14N2O3 B3138318 1-(3-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 452088-72-1

1-(3-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B3138318
CAS RN: 452088-72-1
M. Wt: 282.29 g/mol
InChI Key: KOGPOZBIQYKOOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(3-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid consists of a benzimidazole ring fused with a carboxylic acid group and a methoxyphenyl substituent. The methoxy group (CH3O-) is attached to the phenyl ring at position 3 .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Novel Derivatives

1-(3-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid and its derivatives are primarily utilized in synthetic chemistry. A study by Wang et al. (2016) demonstrates the synthesis of novel indole-benzimidazole derivatives, showcasing the compound's utility in creating new chemical entities. These derivatives are formed by condensing indole carboxylic acids with substituted o-phenylenediamines, highlighting the versatility of benzimidazole derivatives in synthesis processes (Wang et al., 2016).

Antileukemic Properties

In the realm of medicinal chemistry, benzimidazole derivatives have shown potential as chemotherapeutic agents. Gowda et al. (2009) reported the synthesis and preliminary evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential antileukemic agents. Their research indicates the compound's role in inducing cell death in leukemic cells, suggesting its potential in cancer treatment (Gowda et al., 2009).

Corrosion Inhibition

Yadav et al. (2013) explored the application of benzimidazole derivatives in industrial chemistry, particularly as corrosion inhibitors. They synthesized benzimidazole derivatives and tested them as inhibitors for mild steel corrosion in acidic environments. This study underscores the compound's utility in protecting industrial materials, an application that extends beyond medicinal or synthetic chemistry (Yadav et al., 2013).

Angiotensin II Receptor Antagonism

A significant area of application is in the development of angiotensin II receptor antagonists. Kubo et al. (1993) synthesized a series of benzimidazolecarboxylic acids as potential angiotensin II receptor antagonists. These compounds, including derivatives of this compound, were evaluated for their biological activity, highlighting their therapeutic potential in cardiovascular diseases (Kubo et al., 1993).

Antimicrobial Activity

The benzimidazole scaffold is also pivotal in antimicrobial research. Ozden et al. (2005) synthesized benzimidazole-5-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. These studies reveal the compound's role in developing new antimicrobial agents, which is crucial given the rising concern of antibiotic resistance (Ozden et al., 2005).

Safety and Hazards

  • Personal Protective Equipment : Use a dust mask (N95), eyeshields, and gloves when handling .

Future Directions

For more detailed references, you can explore the provided sources . If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

1-(3-methoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-17-14-8-11(16(19)20)6-7-15(14)18(10)12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGPOZBIQYKOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC(=CC=C3)OC)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401176208
Record name 1-(3-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

452088-72-1
Record name 1-(3-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452088-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401176208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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